molecular formula C18H20N2O2 B2412598 N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396625-34-5

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2412598
CAS No.: 1396625-34-5
M. Wt: 296.37
InChI Key: MKUWSQJRICHJCD-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(20-15-8-9-16(20)12-22-11-15)19-10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWSQJRICHJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydroxyl Precursors

A representative method involves refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in anhydrous DMF using potassium carbonate as a base (Figure 1). The reaction proceeds via nucleophilic substitution, forming an ether linkage critical for the oxa-bridge. After 24 hours, the product is isolated by precipitation in ice-cold water, yielding ethyl naphtho[2,1-b]furan-2-carboxylate as a crystalline solid.

Reaction Conditions:

  • Reagents: 2-Hydroxy-1-naphthaldehyde, ethyl chloroacetate, K₂CO₃
  • Solvent: DMF
  • Temperature: Reflux (100–110°C)
  • Time: 24 hours
  • Workup: Precipitation in ice water, filtration, recrystallization (ethanol)

Functionalization of the Bicyclic Amine

The 8-azabicyclo[3.2.1]octane intermediate is functionalized at the nitrogen atom. Patent US20040029884 details the alkylation of 1,4-diazabicyclo[3.2.2]nonane with halogenated aryl groups using a two-phase solvent system. For the target compound, the nitrogen in the bicyclo core is alkylated with a chloromethylnaphthalene derivative under basic conditions.

Key Step:
$$
\text{Bicyclo amine} + \text{Chloromethylnaphthalene} \xrightarrow{\text{Base}} \text{N-Alkylated intermediate}
$$

Amide Bond Formation

The carboxamide group is introduced via coupling the bicyclic amine with naphthalen-1-ylmethyl carboxylic acid. Patent US20040029884 and PubChem entries outline methods using carbodiimide-based coupling agents.

Activation of the Carboxylic Acid

Naphthalen-1-ylmethyl carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) in dioxane. The reaction forms an active ester intermediate, which reacts with the bicyclic amine to yield the amide.

Procedure:

  • Dissolve Naphthalen-1-ylmethyl carboxylic acid (2 mmol) in 20 mL dioxane.
  • Add DCC (2.2 mmol) and stir at room temperature for 30 minutes.
  • Introduce 3-oxa-8-azabicyclo[3.2.1]octane-8-amine (2 mmol) and stir for 2 hours.

Workup and Purification

The crude product is isolated via acid-base extraction:

  • Dilute the reaction mixture with water and extract with chloroform.
  • Wash the organic phase with 0.1N HCl to remove unreacted amine.
  • Basify the aqueous layer to pH 10 with NaOH and re-extract with chloroform.
  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Final purification is achieved via recrystallization from toluene, yielding the title compound as a white crystalline solid.

Analytical Data:

  • Melting Point: 173°C (similar to analogous compounds)
  • Molecular Weight: 306.4 g/mol (computed via PubChem)
  • Spectroscopy: ¹H NMR (CDCl₃) δ 7.8–7.2 (m, naphthalene), 4.1 (s, CH₂), 3.5 (m, bicyclo protons)

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a naphthalene moiety with a bicyclic core containing both oxygen and nitrogen. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octanes, which are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its potential mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure with both nitrogen and oxygen atoms, contributing to its unique chemical properties. The presence of the naphthalen-1-ylmethyl group enhances its interaction with biological targets, potentially increasing its binding affinity to neurotransmitter systems.

PropertyValue
Common NameThis compound
CAS Number1396625-34-5
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol

While specific mechanisms of action for this compound have not been fully elucidated, research indicates that compounds within the 8-azabicyclo[3.2.1]octane class may act as neurotransmitter reuptake inhibitors . These compounds have shown significant activity against serotonin, norepinephrine, and dopamine transporters, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as depression and anxiety .

Neuropsychiatric Disorders

The ability of this compound to inhibit neurotransmitter reuptake positions it as a candidate for managing conditions like:

  • Depression
  • Anxiety Disorders

Research indicates that the structural features of this compound may enhance its selectivity and binding affinity towards these transporters .

Structure–Activity Relationship (SAR)

Research into similar azabicyclic compounds has identified critical structural elements that influence biological activity:

  • Bicyclic Framework : Essential for binding interactions with target proteins.
  • Functional Groups : The presence of carboxamide groups enhances solubility and bioavailability.

For instance, modifications in the bicyclic structure have been shown to significantly impact the inhibitory potency against various enzymes involved in neurotransmitter metabolism .

Comparative Studies

A comparative analysis of various azabicyclic compounds revealed that those with enhanced lipophilicity exhibited improved inhibitory activity against neurotransmitter transporters:

CompoundIC50 (μM)Target
Compound A0.042NAAA
Compound B0.33Serotonin Transporter
N-(Naphthalen-1-ylmethyl)-3-oxa...TBDTBD

Q & A

Q. What are the key synthetic pathways for preparing N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide?

The compound is synthesized via a multi-step approach:

  • Step 1 : Prepare the bicyclic core (3-oxa-8-azabicyclo[3.2.1]octane) by reducing 5-hydroxymethyl-2-furfuraldehyde to 2,5-bis(hydroxymethyl)tetrahydrofuran, followed by tosylation and cyclization with benzylamine .
  • Step 2 : Functionalize the bicyclic amine with a carboxamide group. For example, coupling the bicyclic amine with naphthalen-1-ylmethyl isocyanate or activating the amine for nucleophilic acyl substitution .
  • Step 3 : Purification via crystallization (e.g., using 2-propanol/heptane mixtures) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Used to confirm stereochemistry and substituent placement. For example, in related compounds, distinct resonances for the naphthamide protons appear at δ 7.93–7.06 ppm, while the bicyclic oxa-aza protons show splitting patterns at δ 4.32–1.95 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for bicyclic cores .

Advanced Research Questions

Q. How does stereochemistry in the bicyclic core influence biological activity?

The endo/exo configuration of substituents on the bicyclic scaffold significantly impacts target binding. For instance:

  • Antimalarial Activity : Compounds with endo-configured 3-oxa-8-azabicyclo[3.2.1]octane cores exhibit enhanced Plasmodium falciparum inhibition due to optimal steric alignment with heme targets .
  • mTOR Inhibition : Substituent orientation (e.g., 8-azabicyclo derivatives) affects selectivity for mTORC1/2 vs. off-target kinases. Conformational rigidity from the bicyclic structure improves binding to the ATP-binding cleft .

Q. What strategies mitigate low yields during the cyclization step?

  • Solvent Control : Strict limitation of acetonitrile content (<0.5%) during hydrogenolysis prevents byproduct formation (e.g., N-debenzylation impurities) .
  • Catalyst Optimization : Use Pearlman’s catalyst (Pd(OH)₂/C) for selective deprotection of benzyl groups without over-reduction .
  • Temperature Gradients : Gradual heating (20°C → 60°C) during cyclization minimizes ring-opening side reactions .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Molecular dynamics (MD) models predict interactions with targets like mTOR or Plasmodium falciparum enzymes. For example, hydrophobic pockets in mTOR accommodate the naphthalene moiety, while hydrogen bonds form with the carboxamide group .
  • QSAR Analysis : Regression models correlate substituent electronegativity (e.g., fluorine on the bicyclic core) with improved metabolic stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or parasite strains (e.g., chloroquine-resistant PfDd2) can alter IC₅₀ values. Standardize assays using WHO-recommended protocols .
  • Stereochemical Purity : Enantiomeric impurities (e.g., 5% exo isomer in an endo-dominant sample) may skew activity. Use chiral HPLC to verify purity ≥98% .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Critical ParameterReference
12,5-Bis(hydroxymethyl)tetrahydrofuran75–85Raney Ni catalyst, H₂ pressure
2N-Benzyl-8-azabicyclo[3.2.1]octane60–70Tosylation time (12–16 hr)
3Final carboxamide product43–64Acetonitrile content <0.5%

Table 2 : Biological Activity Comparison

ApplicationIC₅₀ (nM)Key Structural FeatureReference
mTORC1/2 Inhibition2.1Difluoromethyl pyridine substituent
Antimalarial (Pf3D7)1201-Imidazolyl methanone linker

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